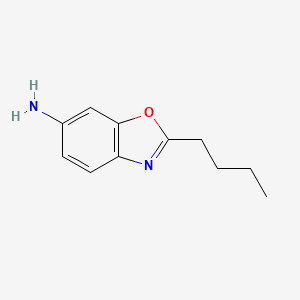![molecular formula C10H10O2 B1303885 [2-(2-Propynyloxy)phenyl]methanol CAS No. 130441-68-8](/img/structure/B1303885.png)
[2-(2-Propynyloxy)phenyl]methanol
Descripción general
Descripción
“[2-(2-Propynyloxy)phenyl]methanol”, also known as propargyl ether phenyl methanol, is an aromatic organic compound with the molecular formula C10H10O2. It has a molecular weight of 162.19 . The compound is a low melting solid with a melting point between 38 - 40 degrees Celsius .
Molecular Structure Analysis
The InChI code for [2-(2-Propynyloxy)phenyl]methanol is 1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9 (10)8-11/h1,3-6,11H,7-8H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
[2-(2-Propynyloxy)phenyl]methanol is a low melting solid with a melting point between 38 - 40 degrees Celsius . It has a molecular weight of 162.19 .Aplicaciones Científicas De Investigación
Proteomics Research
[2-(2-Propynyloxy)phenyl]methanol: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound can be used as a building block in the synthesis of complex molecules that interact with proteins, aiding in the identification and understanding of protein functions.
Synthesis of Bioactive Natural Products
Due to its phenolic structure, this compound serves as a precursor in the synthesis of bioactive natural products . These products are vital for developing new drugs and understanding biological processes.
Conducting Polymers
The molecular structure of [2-(2-Propynyloxy)phenyl]methanol makes it suitable for creating conducting polymers . These polymers have applications in electronic devices due to their ability to conduct electricity.
Antioxidants
This compound has potential use as an antioxidant . Antioxidants are important in various industries and healthcare for preventing oxidation and protecting other molecules from free radicals.
Ultraviolet Absorbers
The phenolic structure of [2-(2-Propynyloxy)phenyl]methanol suggests its application as an ultraviolet absorber . This property is beneficial in the production of sunscreens and protective coatings.
Flame Retardants
[2-(2-Propynyloxy)phenyl]methanol: can be applied in the development of flame retardants . These are essential for enhancing fire safety in textiles, plastics, and other materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(2-prop-2-ynoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6,11H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSYWNCLODDMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377483 | |
| Record name | [2-(2-propynyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Propynyloxy)phenyl]methanol | |
CAS RN |
130441-68-8 | |
| Record name | [2-(2-propynyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


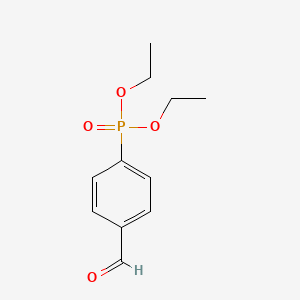
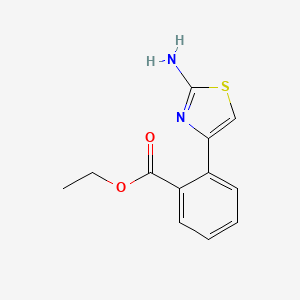
![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)
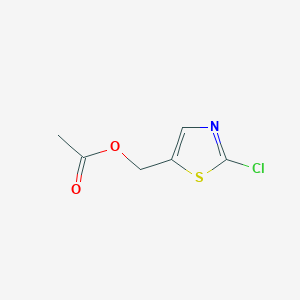
![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

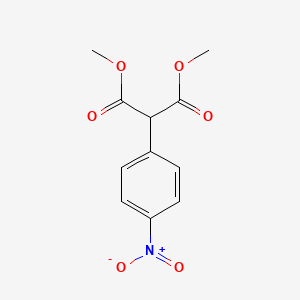
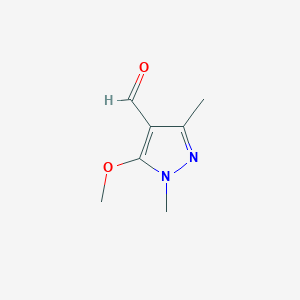

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)


